

An In-depth Technical Guide on Ethyl 5-cyano-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl 5-cyano-1H-pyrazole-4-carboxylate

Cat. No.: B178134

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

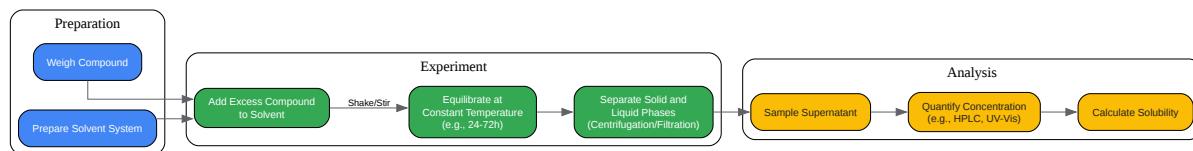
This technical guide serves as a resource for understanding the physicochemical properties of **ethyl 5-cyano-1H-pyrazole-4-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document provides a summary of available physical properties for the target molecule and structurally related pyrazole derivatives. Additionally, a generalized experimental workflow for determining solubility is presented to guide researchers in their laboratory investigations.

Physicochemical Properties

While specific experimental solubility data for **ethyl 5-cyano-1H-pyrazole-4-carboxylate** is not readily available in the reviewed literature, information on its basic properties and those of its isomers and related structures can provide valuable insights for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of **Ethyl 5-cyano-1H-pyrazole-4-carboxylate** and Related Compounds

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Notes
ethyl 5-cyano-1H-pyrazole-4-carboxylate	Not Available	C ₇ H ₇ N ₃ O ₂	165.15	Not Available	Not Available	Data not found in searches. [1]
Ethyl Pyrazole-4-Carboxylate	37622-90-5	C ₆ H ₈ N ₂ O ₂	140.14	78-80	138-140 / 3 mmHg	Miscible with acetone. [2]
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate	31037-02-2	C ₇ H ₁₁ N ₃ O ₂	169.18	96-100	Not Available	Solid form. [3] [4]
ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate	98477-12-4	C ₁₁ H ₁₅ N ₃ O ₂	221.26	Not Available	Not Available	[5] [6]
ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate	93764-93-3	C ₁₃ H ₁₂ N ₄ O ₂	256.26	Not Available	Not Available	[7]


Note: The information in this table is compiled from various sources. The absence of data indicates that it was not found in the public domain search results.

Experimental Protocols

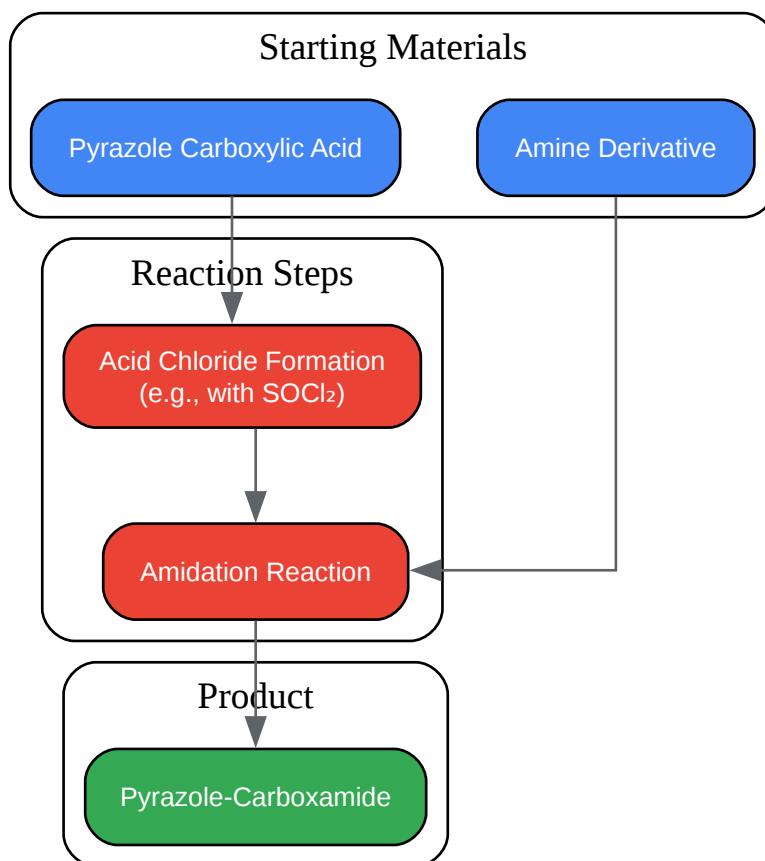
A standardized and rigorous experimental protocol is crucial for determining the solubility of a compound accurately. Below is a generalized workflow that can be adapted for **ethyl 5-cyano-1H-pyrazole-4-carboxylate**.

General Experimental Workflow for Solubility Determination

The following diagram outlines a common procedure for determining the thermodynamic solubility of a compound using the shake-flask method, which is considered the gold standard.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for thermodynamic solubility determination.


Detailed Steps for the Shake-Flask Method:

- Preparation: Accurately weigh a sample of **ethyl 5-cyano-1H-pyrazole-4-carboxylate**. Prepare the desired solvent system (e.g., water, buffers of different pH, organic solvents).
- Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter to ensure no solid particles are present in the liquid phase.

- Quantification: A precise volume of the clear supernatant (the saturated solution) is carefully removed. The concentration of the dissolved compound in this sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry, against a standard curve of known concentrations.
- Calculation: The solubility is calculated from the measured concentration and is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Relationships in Pyrazole Chemistry

The synthesis of various pyrazole derivatives often involves multi-step reactions. The following diagram illustrates a generalized logical flow for the synthesis of pyrazole-carboxamides, which are structurally related to the target compound.

[Click to download full resolution via product page](#)

Caption: Logical flow for a typical pyrazole-carboxamide synthesis.

This guide provides a foundational understanding of **ethyl 5-cyano-1H-pyrazole-4-carboxylate** based on available data. The lack of specific solubility information highlights an area for future experimental investigation. The provided experimental workflow offers a robust starting point for researchers aiming to characterize this and other novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 5-cyano-1H-pyrazole-4-carboxylate | C7H7N3O2 | CID 14268523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 3. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 98477-12-4|Ethyl 1-(tert-butyl)-5-cyano-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on Ethyl 5-cyano-1H-pyrazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178134#ethyl-5-cyano-1h-pyrazole-4-carboxylate-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com